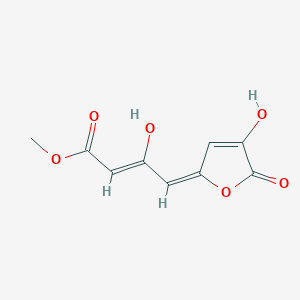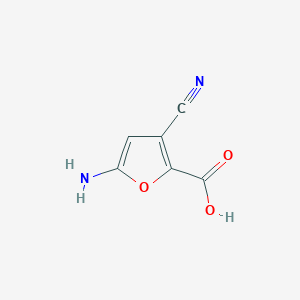![molecular formula C17H17NO3 B12864462 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a biphenyl core substituted with a morpholine ring and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the biphenyl intermediate with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in the development of new drugs.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the morpholine ring and carboxylic acid group can enhance the compound’s ability to interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its biphenyl core provides rigidity, while the morpholine ring and carboxylic acid group offer sites for further functionalization, making it useful in the development of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Morpholinyl)benzoic acid: Similar in structure but lacks the biphenyl core.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Contains a biphenyl core with two carboxylic acid groups but lacks the morpholine ring.
4-(Morpholine-4-carbonyl)phenylboronic acid: Contains a morpholine ring and a boronic acid group but differs in the position and type of functional groups.
Uniqueness
4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its biphenyl core, morpholine ring, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research and industry.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
4-(4-morpholin-4-ylphenyl)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)15-3-1-13(2-4-15)14-5-7-16(8-6-14)18-9-11-21-12-10-18/h1-8H,9-12H2,(H,19,20) |
Clave InChI |
QHYKZFATZACCNU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



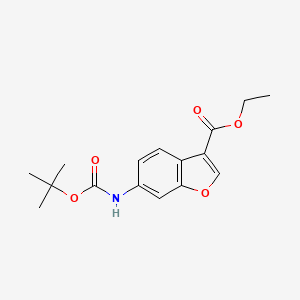
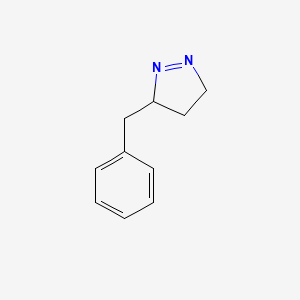
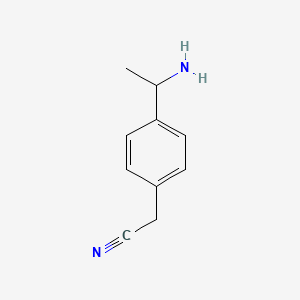
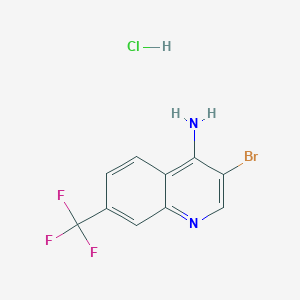
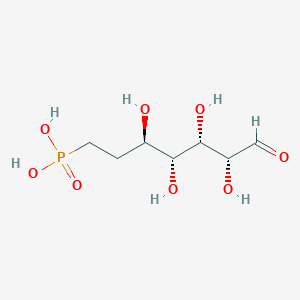
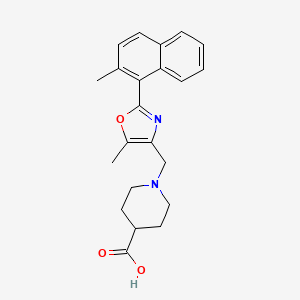
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
![Benzo[d]oxazole-2,6-dicarbonitrile](/img/structure/B12864439.png)
![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)

